Lobenzarit disodium

Description

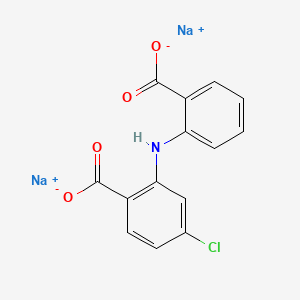

Structure

3D Structure of Parent

Properties

CAS No. |

64808-48-6 |

|---|---|

Molecular Formula |

C14H10ClNNaO4 |

Molecular Weight |

314.67 g/mol |

IUPAC Name |

disodium;2-(2-carboxylatoanilino)-4-chlorobenzoate |

InChI |

InChI=1S/C14H10ClNO4.Na/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18;/h1-7,16H,(H,17,18)(H,19,20); |

InChI Key |

ZQFTYKCFZISOSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)C(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

64808-48-6 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

63329-53-3 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-((2-carboxyphenyl)amino)-4-chlorobenzoic acid 4-chloro-2,2'-iminodibenzoic acid CCA lobenzarit disodium 4-chloro-2,2'-iminodibenzoate lobenzarit lobenzarit disodium lobenzarit sodium lobenzarit, disodium salt lobenzart N-(2-carboxyphenyl)-4-chloroanthranilic acid |

Origin of Product |

United States |

Foundational & Exploratory

Lobenzarit Disodium: A Technical Guide to its Mechanism of Action in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lobenzarit disodium (CCA), an immunomodulatory agent developed in Japan, has demonstrated efficacy in the treatment of rheumatoid arthritis and shows promise for other autoimmune diseases. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit does not inhibit prostaglandin and leukotriene biosynthesis. Its therapeutic effects are attributed to its ability to modulate the adaptive immune response, primarily by targeting T and B lymphocytes. This document provides a comprehensive overview of the known mechanisms of action of this compound, summarizing key experimental findings, outlining relevant methodologies, and visualizing the implicated signaling pathways.

Core Mechanism of Action: Immunomodulation

This compound exerts its therapeutic effects through a multi-faceted immunomodulatory mechanism, primarily targeting the key cellular players in autoimmune pathology: T lymphocytes and B lymphocytes. The drug's actions lead to a dampening of the aberrant immune response characteristic of autoimmune diseases.

Effects on T Lymphocytes

Lobenzarit has been shown to modulate the balance of T cell subsets, favoring a less inflammatory phenotype. A principal mechanism appears to be the enhancement of the T suppressor to T helper lymphocyte ratio.[1] In preclinical models, Lobenzarit restored the population of Lyt-1+ (helper/inducer T) cells in restraint-stressed mice, suggesting a role in promoting the proliferation and differentiation of T cells, particularly helper T cells, to restore immune function.[2]

Effects on B Lymphocytes

A significant component of Lobenzarit's mechanism of action is its direct impact on B lymphocytes. It has been shown to inhibit the maturation of activated B cells, rather than their initial activation.[3] This leads to a reduction in the production of autoantibodies, a hallmark of many autoimmune diseases. Specifically, Lobenzarit suppresses the in vitro production of IgM and IgM rheumatoid factor (IgM-RF) by human B cells.[3] Furthermore, in animal models of lupus, Lobenzarit has been shown to inhibit polyclonal B-cell activation.

Effects on Endothelial Cells

In the context of rheumatoid arthritis, where synovial inflammation is a key feature, Lobenzarit has been shown to inhibit the proliferation of human endothelial cells in a dose-dependent manner.[4] It also suppresses the expression of HLA-DR antigens on endothelial cells and inhibits the adhesion of T cells to the endothelium, which would in turn reduce the infiltration of inflammatory cells into the synovium.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.

| Parameter | Cell Type/Model | Effect of this compound | Concentration/Dose | Reference |

| IgM & IgM-RF Production | Human B Cells | Suppression | 25-50 µg/mL | [3] |

| Endothelial Cell Proliferation (³H-thymidine incorporation) | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant inhibition | 50 µg/mL | [4] |

| T Cell Adhesion to Endothelial Cells | Human T Cells and HUVECs | Significant inhibition | 10 µg/mL | [4] |

| cGMP Production | Not specified | Almost complete inhibition | 1 mM | [1] |

| Clinical Trial Outcome | Disease | This compound Treatment Group | Placebo Group | Metric | Reference |

| Overall Clinical Effectiveness | Rheumatoid Arthritis | 63% | 43% | Percentage of patients showing improvement | |

| Incidence of Side Effects | Rheumatoid Arthritis | 38% | 22% | Percentage of patients reporting side effects |

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are not fully elucidated. However, existing evidence points towards the inhibition of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway as a key molecular mechanism.

Inhibition of the NO-cGMP Pathway

Lobenzarit has been found to almost completely inhibit the production of cGMP at a concentration of 1 mM.[1] This inhibition is likely due to interference with the generation of constitutive nitric oxide (NO).[1] The NO-cGMP pathway is a crucial signaling cascade in various physiological processes, including immune responses. By inhibiting this pathway, Lobenzarit may disrupt the signaling events that lead to the activation and proliferation of inflammatory cells.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on this compound. These protocols are based on standard immunological assays and have been adapted to reflect their likely application in the study of this compound.

In Vitro B Cell Activation and Immunoglobulin Production Assay

This assay is used to assess the effect of Lobenzarit on the production of immunoglobulins by B cells.

1. B Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Purify B cells from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.

2. Cell Culture and Stimulation:

-

Culture purified B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Stimulate B cells with a combination of CpG oligodeoxynucleotides and IL-2 to induce proliferation and immunoglobulin production.

3. Lobenzarit Treatment:

-

Treat stimulated B cells with varying concentrations of this compound. Include a vehicle control (e.g., PBS).

4. Measurement of Immunoglobulin Production:

-

After a 7-day incubation period, collect the cell culture supernatants.

-

Quantify the levels of IgM and IgM-RF in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA).

T Cell Adhesion Assay

This assay measures the ability of T cells to adhere to endothelial cells, a crucial step in inflammatory cell infiltration.

1. Endothelial Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in a 96-well plate.

-

Activate HUVECs with a pro-inflammatory stimulus such as TNF-α to upregulate adhesion molecule expression.

2. T Cell Preparation and Labeling:

-

Isolate T cells from PBMCs using a pan-T cell isolation kit.

-

Label the T cells with a fluorescent dye, such as Calcein-AM.

3. Lobenzarit Treatment:

-

Pre-treat the activated HUVEC monolayer with different concentrations of this compound for a specified period.

4. Co-culture and Adhesion Measurement:

-

Add the fluorescently labeled T cells to the HUVEC-coated wells and co-culture for 1-2 hours.

-

Gently wash the wells to remove non-adherent T cells.

-

Measure the fluorescence of the remaining adherent T cells using a fluorescence plate reader.

Conclusion and Future Directions

This compound is an immunomodulatory drug with a distinct mechanism of action that differentiates it from conventional anti-inflammatory agents. Its ability to modulate T and B lymphocyte function and interfere with endothelial cell activation provides a solid rationale for its use in rheumatoid arthritis and other autoimmune disorders. The inhibition of the NO-cGMP pathway appears to be a central molecular event, although further research is required to fully delineate the downstream consequences of this inhibition in different immune cell types.

Future research should focus on:

-

Detailed Signaling Pathway Analysis: Elucidating the precise downstream targets of cGMP that are affected by Lobenzarit in lymphocytes and endothelial cells.

-

Comprehensive Cytokine Profiling: Quantifying the effects of Lobenzarit on a broad range of pro- and anti-inflammatory cytokines.

-

Clinical Trials in Other Autoimmune Diseases: Expanding the clinical investigation of Lobenzarit to other autoimmune conditions such as systemic lupus erythematosus and Sjögren's syndrome.

A deeper understanding of the molecular and cellular mechanisms of this compound will be instrumental in optimizing its therapeutic use and identifying new applications for this promising immunomodulatory agent.

References

- 1. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alleviation of depressed immunity caused by restraint-stress, by the immunomodulator, this compound (disodium 4-chloro-2,2'-iminodibenzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Lobenzarit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), a novel immunomodulatory agent, has demonstrated therapeutic potential, particularly in the management of autoimmune diseases such as rheumatoid arthritis (RA). Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit's mechanism of action is not centered on the inhibition of prostaglandin and leukotriene biosynthesis. Instead, its efficacy is attributed to its nuanced effects on the immune system, primarily targeting T and B lymphocytes. This technical guide provides an in-depth exploration of the pharmacological properties of Lobenzarit, summarizing key quantitative data, detailing experimental methodologies for its investigation, and visualizing its proposed signaling pathways and experimental workflows.

Pharmacological Profile

Lobenzarit is an immunomodulator with a distinct pharmacological profile. It has been shown to regulate the functions of both B and T lymphocytes, key players in the adaptive immune response.[1] Its therapeutic applications have been explored in various autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus, and autoimmune-related diabetes and liver disease.[1]

Immunomodulatory Effects on Lymphocytes

Lobenzarit's primary immunomodulatory actions involve the regulation of lymphocyte activity. It has been observed to enhance the ratio of T suppressor to T helper lymphocytes, contributing to a more balanced immune response.[2] Furthermore, Lobenzarit directly inhibits the function of activated B cells, suppressing the production of immunoglobulins and autoantibodies, such as IgM and IgM-rheumatoid factor (IgM-RF).[3] This suppression of B cell maturation and a blockade at the G1-S interphase of the cell cycle are key facets of its mechanism.[3]

Cytokine Modulation

A crucial aspect of Lobenzarit's immunomodulatory activity is its ability to inhibit the production of pro-inflammatory cytokines. It has been shown to downregulate the production of key mediators of inflammation such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-alpha).[4] This cytokine-suppressive effect likely contributes significantly to its therapeutic efficacy in inflammatory autoimmune diseases.

Additional Pharmacological Properties

Beyond its direct immunomodulatory effects, Lobenzarit exhibits other potentially beneficial pharmacological properties. It acts as a scavenger of oxygen-free radicals, which may contribute to its therapeutic profile by reducing oxidative stress associated with inflammation.[1] Additionally, it has been reported to selectively antagonize thromboxane A2 receptors, suggesting a potential role in cardiovascular disorders.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of Lobenzarit.

Table 1: Clinical Efficacy of Lobenzarit in Rheumatoid Arthritis

| Parameter | Lobenzarit Group (n=115) | Placebo Group (n=115) | p-value |

| Dosage | 240 mg/day (80 mg TID) | TID | N/A |

| Basal Regimen | 75 mg/day indomethacin | 75 mg/day indomethacin | N/A |

| Study Duration | 16 weeks | 16 weeks | N/A |

| Improvement in Swollen Joints (Week 12) | Statistically Significant | - | <0.05 |

| Improvement in Swollen Joints (Week 16) | Statistically Significant | - | <0.05 |

| Improvement in Lansbury Index (Week 12) | Statistically Significant | - | <0.05 |

| Improvement in Lansbury Index (Week 16) | Statistically Significant | - | <0.05 |

| Overall Clinical Effectiveness | 63% | 43% | <0.05 |

| Incidence of Side Effects | 38% | 22% | N/A |

| Data from a multicenter, double-blind, controlled study in patients with rheumatoid arthritis.[5] |

Table 2: In Vitro Inhibition of Immunoglobulin Production by Lobenzarit

| Stimulation Method | Analyte | Lobenzarit Concentration | Effect |

| SAC + TCF | IgM-RF Production | 1-3 µg/ml | Suppression |

| SAC + TCF or anti-CD3-activated CD4+ T cells | IgM & IgM-RF Production | 25-50 µg/ml | Suppression |

| Data from an in vitro study on human B cells.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory properties of Lobenzarit.

In Vitro B Cell Activation and Immunoglobulin Production Assay

Objective: To assess the effect of Lobenzarit on the production of IgM and IgM-Rheumatoid Factor (IgM-RF) by human B lymphocytes in vitro.

Materials:

-

Highly purified human B lymphocytes from healthy donors.

-

Lobenzarit disodium.

-

Staphylococcus aureus Cowan I (SAC).

-

Mitogen-activated T cell factors (TCF) or immobilized anti-CD3 antibodies.

-

Culture medium (e.g., RPMI-1640) supplemented with fetal calf serum, antibiotics, and L-glutamine.

-

96-well culture plates.

-

ELISA kits for human IgM and IgM-RF.

Protocol:

-

Isolate highly purified B lymphocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard cell separation techniques (e.g., magnetic-activated cell sorting).

-

Culture the purified B cells at a density of 1 x 10^6 cells/mL in complete culture medium.

-

Prepare stock solutions of Lobenzarit in a suitable solvent (e.g., sterile distilled water) and dilute to final concentrations ranging from 1 µg/ml to 50 µg/ml in the culture medium.

-

Stimulate B cells with either:

-

SAC (e.g., at a final concentration of 0.01% v/v) in the presence of TCF.

-

Immobilized anti-CD3-activated CD4+ T cells.

-

-

Concurrently, treat the stimulated B cell cultures with varying concentrations of Lobenzarit or a vehicle control.

-

Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.

-

After the incubation period, centrifuge the plates and collect the cell-free supernatants.

-

Quantify the concentrations of IgM and IgM-RF in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of Lobenzarit on IgM and IgM-RF production.

T Cell Proliferation Assay

Objective: To evaluate the effect of Lobenzarit on the proliferation of T lymphocytes.

Materials:

-

Human or murine T lymphocytes.

-

This compound.

-

Mitogens (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)).

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).

-

Culture medium and 96-well culture plates.

-

Scintillation counter or flow cytometer.

Protocol:

-

Isolate T lymphocytes from PBMCs or spleen.

-

Seed the T cells in 96-well plates at a density of 2 x 10^5 cells/well.

-

Add varying concentrations of Lobenzarit or a vehicle control to the wells.

-

Stimulate the T cells with an optimal concentration of a mitogen (e.g., PHA at 5 µg/ml). Include unstimulated controls.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

For the final 18 hours of incubation, pulse the cells with 1 µCi of [3H]-thymidine per well.

-

Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Alternatively, use a non-radioactive method such as CFSE staining and analyze proliferation by flow cytometry.

-

Calculate the percentage of inhibition of proliferation for each concentration of Lobenzarit compared to the stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by Lobenzarit and a typical experimental workflow for its evaluation.

Figure 1: Proposed immunomodulatory actions of Lobenzarit.

Figure 2: General experimental workflow for Lobenzarit evaluation.

Conclusion

Lobenzarit presents a compelling profile as an immunomodulatory agent with a mechanism of action distinct from conventional anti-inflammatory drugs. Its ability to modulate T and B lymphocyte function, coupled with its inhibitory effects on pro-inflammatory cytokine production, underscores its therapeutic potential in a range of autoimmune and inflammatory conditions. The experimental protocols and data presented in this guide provide a framework for further investigation into the nuanced pharmacological properties of Lobenzarit, paving the way for its optimized clinical application and the development of next-generation immunomodulators. Further research is warranted to fully elucidate the specific intracellular signaling pathways that are the direct targets of Lobenzarit's action.

References

- 1. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Human B cell activation and cell cycle progression: stimulation with anti-mu and Staphylococcus aureus Cowan strain I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidative Profile of Lobenzarit Disodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobenzarit disodium (CCA), an immunomodulatory agent, exhibits a significant and specific antioxidative profile. This technical guide delves into the multifaceted mechanisms by which this compound mitigates oxidative stress. The document summarizes its direct radical scavenging properties, its influence on key antioxidant enzymes, its role in the inhibition of lipid peroxidation, and its impact on relevant signaling pathways. Quantitative data from various studies are presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for the key assays and visual representations of signaling and experimental workflows are provided to facilitate a deeper understanding and replication of the described findings.

Direct Radical Scavenging Activity

This compound demonstrates a direct capacity to neutralize specific reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Scavenging of Hydroxyl Radicals and Singlet Oxygen

Studies have shown that this compound is an effective scavenger of hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[1][2] Its inhibitory effect on hydroxyl radicals, as generated by the Fenton reaction, was found to be significantly more potent than that of mefenamic acid, a structurally analogous anti-inflammatory drug.[1] The drug also effectively quenches singlet oxygen produced in enzymatic systems.[1]

Specificity of Scavenging Action

It is noteworthy that the radical scavenging activity of this compound is specific. The compound has been shown to have no effect on superoxide anion radicals (O₂⁻) generated by the xanthine oxidase-hypoxanthine system.[1]

Experimental Protocol: Hydroxyl Radical Scavenging Assay (Chemiluminescence)

A common method to assess hydroxyl radical scavenging is through a chemiluminescence assay involving the Fenton reaction.

-

Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is used to generate hydroxyl radicals. A chemiluminescent probe, such as luminol, reacts with the hydroxyl radicals, emitting light. The presence of a scavenger like this compound will reduce the amount of hydroxyl radicals available to react with the probe, leading to a decrease in light emission.

-

Reagents:

-

Phosphate buffer (pH 7.4)

-

Luminol solution

-

Ferrous sulfate (FeSO₄) solution

-

Hydrogen peroxide (H₂O₂) solution

-

This compound solutions of varying concentrations

-

-

Procedure:

-

In a luminometer cuvette, add the phosphate buffer, luminol solution, and the this compound solution (or vehicle control).

-

Initiate the reaction by adding the ferrous sulfate solution followed immediately by the hydrogen peroxide solution.

-

Measure the chemiluminescence intensity over a specified period.

-

The percentage of scavenging activity is calculated as: [1 - (Sample Luminescence / Control Luminescence)] * 100.

-

Effects on Antioxidant Enzymes

This compound has been shown to modulate the activity of crucial enzymes involved in the cellular antioxidant defense system.

Glutathione Reductase Activation

A key finding is the ability of this compound to significantly enhance the activity of glutathione reductase.[3] This enzyme is vital for regenerating the reduced form of glutathione (GSH), a major intracellular antioxidant, from its oxidized state (GSSG). In studies with mice liver, a maximum activation of nearly 30% was observed at a concentration of 0.9 mM.[3] Similar activation was noted in human leukocytes.[3] This enhancement of glutathione reductase activity suggests a mechanism by which this compound bolsters the cell's intrinsic antioxidant capacity.

Experimental Protocol: Glutathione Reductase Activity Assay

The activity of glutathione reductase is typically measured spectrophotometrically.

-

Principle: The assay measures the rate of NADPH oxidation to NADP⁺, which is catalyzed by glutathione reductase in the presence of GSSG. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

-

Reagents:

-

Tris-HCl buffer with EDTA

-

NADPH solution

-

GSSG solution

-

Sample containing glutathione reductase (e.g., liver homogenate)

-

This compound solutions of varying concentrations

-

-

Procedure:

-

Pre-incubate the sample containing the enzyme with this compound or vehicle control.

-

In a spectrophotometer cuvette, add the buffer, NADPH solution, and the pre-incubated sample.

-

Initiate the reaction by adding the GSSG solution.

-

Monitor the decrease in absorbance at 340 nm for several minutes.

-

The rate of decrease in absorbance is proportional to the glutathione reductase activity.

-

Inhibition of Lipid Peroxidation and Protein Damage

This compound provides protection against oxidative damage to lipids and proteins, which are critical targets of ROS.

Reduction of Lipid Peroxidation

The drug inhibits the production of lipid peroxides, as demonstrated in a model of linolenic acid auto-oxidation.[1] However, it does not directly quench pre-existing lipid radicals.[1] This suggests that this compound acts as a preventive antioxidant in the context of lipid peroxidation, likely by scavenging the initiating radical species. Further evidence of its protective effect against lipid peroxidation comes from studies showing a reduction in malondialdehyde (MDA) levels, a key biomarker of lipid peroxidation, in both isolated rat hepatocytes and in the livers of mice treated with a hepatotoxin.[4]

Protection Against Protein Damage

This compound has also been shown to inhibit the alteration of Immunoglobulin G (IgG) induced by UV irradiation, indicating a protective effect against protein damage mediated by activated oxygen.[1]

Experimental Protocol: Malondialdehyde (MDA) Assay (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.

-

Principle: MDA, an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at ~532 nm.

-

Reagents:

-

Tissue homogenate or cell lysate sample

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

-

Procedure:

-

Homogenize the tissue or lyse the cells in a suitable buffer.

-

Add TCA to the homogenate to precipitate proteins, then centrifuge.

-

To the supernatant, add the TBA reagent.

-

Incubate the mixture at 95°C for a specified time (e.g., 60 minutes).

-

Cool the samples and measure the absorbance of the pink-colored product at ~532 nm.

-

Quantify the MDA concentration using a standard curve prepared with an MDA standard.

-

Influence on Signaling Pathways

Inhibition of the NO-cGMP Pathway

This compound has been found to inhibit the constitutive nitric oxide-cyclic guanosine monophosphate (NO-cGMP) metabolic pathway.[5] At a concentration of 1 mM, it almost completely inhibits the production of cGMP.[5] This inhibition may be due to interference with the generation of constitutive nitric oxide.[5] The NO-cGMP pathway is involved in various physiological processes, and its modulation by this compound may contribute to the drug's overall pharmacological effects.

Summary of Quantitative Data

The following tables summarize the key quantitative findings on the antioxidative profile of this compound.

Table 1: Effect on Glutathione Reductase Activity

| Parameter | Concentration | Effect | Source |

| Glutathione Reductase Activity | 0.9 mM | ~30% maximum activation in mice liver | [3] |

| Glutathione Reductase Activity | 0.3 - 1.5 mM | Significant enhancement in mice liver | [3] |

Table 2: In Vivo and In Vitro Effects on Oxidative Stress Markers

| Model System | Lobenzarit Dose/Concentration | Effect | Source |

| Mice (in vivo) | 25, 50, 100 mg/kg (i.p.) | Significant decrease in liver malondialdehyde (MDA) concentration | [4] |

| Isolated Rat Hepatocytes | 0.2 and 0.3 mM | Reduction in malondialdehyde (MDA) levels | [4] |

| - | 1 mM | Almost complete inhibition of cGMP production | [5] |

Conclusion

This compound possesses a distinct antioxidative profile characterized by specific radical scavenging capabilities, enhancement of the glutathione reductase system, and inhibition of lipid and protein damage. Its action on the NO-cGMP signaling pathway further underscores its complex mechanism of action. These properties likely contribute significantly to its therapeutic effects. The detailed methodologies and data presented in this guide provide a solid foundation for further research into the antioxidant-mediated therapeutic potential of this compound.

References

- 1. Anti-oxidative profile of this compound (CCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current views on the pharmacological properties of the immunomodulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activation of hepatic glutathione reductase from mice by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of lobenzarit against allyl alcohol-induced hepatotoxicity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

Lobenzarit Disodium: An In-depth Technical Guide on its Effects on B and T Lymphocyte Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobenzarit disodium, also known as Disodium 4-chloro-2,2'-iminodibenzoate (CCA), is an immunomodulatory drug that has been utilized in the treatment of rheumatoid arthritis.[1] Its therapeutic efficacy is attributed to its distinct effects on the adaptive immune system, particularly on the function of B and T lymphocytes.[1] This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates lymphocyte activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Effects on B Lymphocyte Function

This compound primarily exerts an inhibitory influence on B lymphocyte activation and maturation.[2][3] Studies have demonstrated that it directly targets activated B cells, leading to a suppression of their key functions.[2][3]

Suppression of Immunoglobulin Production

This compound has been shown to inhibit the production of immunoglobulins. Specifically, it suppresses the in vitro production of IgM and IgM rheumatoid factor (IgM-RF) by human B cells.[2] This inhibition is dose-dependent, with varying concentrations effective against different stimuli.[2] Furthermore, the drug inhibits the production of all classes of immunoglobulins at clinically relevant concentrations.[3]

Inhibition of B Cell Maturation and Proliferation

The drug's mechanism involves the suppression of the maturation of previously activated B cells, rather than inhibiting the initial stages of B cell activation.[2] Cell cycle analysis has revealed that this compound mediates a block at the G1-S interphase, thereby halting the progression of the cell cycle and subsequent proliferation.[2] This inhibition of the proliferation-differentiation stage of B lymphocytes is a key aspect of its mechanism of action.[3]

Effects on T Lymphocyte Function

This compound also modulates the function of T lymphocytes, contributing to its overall immunomodulatory profile. Its effects on T cells are multifaceted, involving cytokine production, cell adhesion, and the regulation of T cell subsets.

Modulation of T Cell Subsets and Cytokine Production

This compound has been observed to activate suppressor T-lymphocytes and protect against the age-related decline in their activity.[1][4] This can lead to an enhanced T suppressor/T helper lymphocyte ratio.[5] In certain contexts, such as under restraint-stress, it has been shown to promote the proliferation and differentiation of T cells, particularly helper T cells.[6]

The drug also influences cytokine production by T cells. It has been reported to suppress the production of Interleukin-2 (IL-2) by anti-CD3-activated CD4+ T cells.[2] Additionally, it is suggested to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-alpha).[7]

Inhibition of T Cell Adhesion

A significant effect of this compound is its ability to inhibit the adhesion of T cells to endothelial cells.[8] This action may contribute to its anti-inflammatory effects in conditions like rheumatoid arthritis by reducing the migration of T cells into inflamed tissues.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various lymphocyte functions as reported in the literature.

Table 1: Effect of this compound on Immunoglobulin and Cytokine Production

| Parameter | Cell Type | Stimulus | Lobenzarit Concentration | Effect | Reference |

| IgM and IgM-RF Production | Human B Cells | SAC + TCF | 1-3 µg/mL | Suppression | [2] |

| IgM and IgM-RF Production | Human B Cells | Anti-CD3-activated CD4+ T cells | 25-50 µg/mL | Suppression | [2] |

| IL-2 Production | Anti-CD3-activated CD4+ T cells | Anti-CD3 | Not specified | Suppression | [2] |

| cGMP Production | Not specified | Not specified | 1 mM | Almost complete inhibition | [5] |

Table 2: Effect of this compound on Lymphocyte Proliferation and Adhesion

| Parameter | Cell Type | Condition | Lobenzarit Concentration | Effect | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells | In vitro | 50 µg/mL | Significant inhibition | [8] |

| T Cell Adhesion to Endothelial Cells | Human T Cells and Endothelial Cells | In vitro | 10 µg/mL | Significant inhibition | [8] |

| Anti-SRBC PFC Response | Mouse Splenic Lymphocytes | Restraint-stressed mice | 50 mg/kg (oral) | Significant restoration | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound.

B Lymphocyte Stimulation and Immunoglobulin Production Assay

-

B Cell Isolation: Highly purified B cells are obtained from healthy donors.

-

Cell Culture and Stimulation:

-

Lobenzarit Treatment: this compound is added to the cultures at varying concentrations (e.g., 1-50 µg/mL).[2]

-

Incubation: Cultures are incubated for a specified period.

-

Measurement of Immunoglobulin Production: The levels of IgM and IgM-RF in the culture supernatants are quantified using an appropriate immunoassay, such as ELISA.[2]

T Cell Proliferation Assay ([3H]-Thymidine Incorporation)

-

Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation: Lymphocytes are cultured in 96-well plates and stimulated with a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (Con A), or with specific antigens.[4][6]

-

Lobenzarit Treatment: this compound is added to the cultures at desired concentrations.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

[3H]-Thymidine Pulsing: During the last 6-18 hours of incubation, [3H]-thymidine is added to each well.

-

Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index.

Cell Cycle Analysis

-

Cell Preparation: B cells are cultured and treated with this compound as described above.

-

Staining: The cells are stained with acridine orange.[2]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A block at the G1-S interphase is indicated by an accumulation of cells in the G1 phase and a reduction of cells in the S and G2/M phases.[2]

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of this compound are underpinned by its interaction with specific cellular signaling pathways.

Figure 1: Overview of this compound's effects on B and T lymphocytes.

Inhibition of Cell Cycle Progression

As previously mentioned, this compound induces a G1-S phase block in the cell cycle of activated B cells.[2] This is a critical mechanism for its anti-proliferative effects. The transition from G1 to S phase is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. While the precise molecular targets of Lobenzarit within this pathway have not been fully elucidated, its action prevents DNA synthesis and subsequent cell division.

Figure 2: Diagram illustrating the G1-S phase cell cycle block induced by Lobenzarit.

Interference with Signaling Pathways

This compound has been shown to inhibit the constitutive nitric oxide (NO)-cGMP metabolic pathway.[5] A reduction in cGMP levels can have widespread effects on cellular signaling. Additionally, it has been reported to be a potent inhibitor of DNA polymerase alpha, an enzyme essential for DNA replication.[6] This direct inhibition of a key enzyme in DNA synthesis provides a plausible mechanism for its anti-proliferative effects.

Figure 3: Generalized workflow for a lymphocyte proliferation assay.

Conclusion

This compound is an immunomodulatory agent with significant and complex effects on B and T lymphocyte function. Its primary mechanisms of action include the direct inhibition of activated B cell maturation and proliferation through a G1-S cell cycle block, suppression of immunoglobulin production, and modulation of T cell cytokine production and adhesion. While the broad strokes of its mechanism are understood, further research is warranted to elucidate the specific molecular targets within the lymphocyte signaling and cell cycle pathways. This will provide a more complete understanding of its therapeutic effects and may open avenues for the development of more targeted immunomodulatory therapies.

References

- 1. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete prevention of the clinical expression of adjuvant-induced arthritis in rats by cyclosporin-A and lobenzarit: the regulation of lymph node cell populations and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alleviation of depressed immunity caused by restraint-stress, by the immunomodulator, this compound (disodium 4-chloro-2,2'-iminodibenzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hanc.info [hanc.info]

- 6. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of the NF-κB Pathway in Lymphocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Basis for Lobenzarit Disodium's Immunomodulatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobenzarit disodium (Disodium 4-chloro-2,2'-iminodibenzoate), also known as CCA, is an immunomodulatory drug that has been utilized in the treatment of rheumatoid arthritis, particularly in Japan.[1][2] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit does not inhibit the biosynthesis of prostaglandins and leukotrienes.[1] Its therapeutic efficacy is attributed to its multifaceted immunopharmacological properties, which involve the modulation of various immune cells, including T-lymphocytes, B-lymphocytes, and endothelial cells.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's immunomodulatory effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on various cellular and molecular targets.

| Cellular Target | Effect | Effective Concentration | Reference |

| Endothelial Cells | Inhibition of proliferation (³H-thymidine incorporation) | Significant inhibition at 50 µg/mL | [3] |

| Endothelial Cells | Inhibition of T-cell adhesion | Significant inhibition at 10 µg/mL | [3] |

| B-Cells | Suppression of IgM and IgM-RF production | 25-50 µg/mL | [4] |

| B-Cells | Suppression of IgM-RF production (induced by SAC + TCF) | 1-3 µg/mL | [4] |

| General | Inhibition of cGMP production | Almost complete inhibition at 1 mM | [5] |

| Molecular Target | Effect | Note | Reference |

| DNA Polymerase Alpha | Potent inhibitor | The inhibitory effect is suggested to be a key mechanism for its therapeutic action. | [6] |

| Nitric Oxide (NO) Generation | Interference with constitutive NO generation | This is a proposed mechanism for the inhibition of cGMP production. | [5] |

Core Mechanisms of Action

This compound exerts its immunomodulatory effects through several distinct molecular mechanisms:

Modulation of T-Cell Function

Lobenzarit has been shown to modulate the balance of T-cell subsets, particularly the ratio of T-helper to T-suppressor lymphocytes.[5] In preclinical models, it was observed to restore depressed immune functions by promoting the proliferation and differentiation of T-cells, with a notable recovery of Lyt-1+ (helper/inducer T) cells.[7] This suggests that Lobenzarit can enhance cell-mediated immunity in states of immune deficiency.

Inhibition of the NO-cGMP Signaling Pathway

A key molecular action of Lobenzarit is the inhibition of the constitutive nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) metabolic pathway.[5] It has been demonstrated to almost completely inhibit the production of cGMP at a concentration of 1 mM.[5] This inhibition is likely due to interference with the generation of constitutive nitric oxide.[5]

References

- 1. Current views on the pharmacological properties of the immunomodulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alleviation of depressed immunity caused by restraint-stress, by the immunomodulator, this compound (disodium 4-chloro-2,2'-iminodibenzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Lobenzarit in Systemic Lupus Erythematosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and widespread inflammation, leading to damage in multiple organ systems. Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects. Lobenzarit, an immunomodulatory agent with a history of use in rheumatoid arthritis, presents a compelling case for investigation as a targeted therapy in SLE. This technical guide explores the therapeutic potential of Lobenzarit in SLE, summarizing its known mechanisms of action, presenting relevant clinical data from related autoimmune diseases, and proposing detailed experimental protocols and signaling pathways for future investigation.

Introduction to Lobenzarit

Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate) is an immunomodulatory drug that has been used in the treatment of rheumatoid arthritis (RA).[1] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit does not primarily act by inhibiting prostaglandin synthesis. Instead, its therapeutic effects are attributed to its ability to modulate the adaptive immune response, particularly the functions of T and B lymphocytes.[2] Given the central role of these cells in the pathophysiology of SLE, Lobenzarit's mechanism of action suggests its potential as a valuable therapeutic agent for this disease.

Mechanism of Action and Rationale for Use in SLE

Lobenzarit's immunomodulatory effects are multifaceted, targeting key pathways implicated in the pathogenesis of SLE.

Modulation of B Lymphocyte Function

In SLE, hyperactive B cells produce a diverse array of autoantibodies, which are central to disease pathogenesis.[3] Studies have shown that Lobenzarit can directly impact B cell function. In vitro studies on human B cells have demonstrated that Lobenzarit suppresses the production of IgM and IgM rheumatoid factor (IgM-RF).[2] This suppression is not due to an inhibition of the initial stages of B cell activation, but rather a block in the maturation of already activated B cells.[2] Further analysis revealed that Lobenzarit arrests the cell cycle of activated B cells at the G1-S interphase.[2] This targeted effect on activated B cells is highly relevant to SLE, where pathogenic autoantibody production is a hallmark of the disease.

Regulation of T Lymphocyte Activity

T cells, particularly helper T cells, play a crucial role in providing help to B cells and orchestrating the inflammatory cascade in SLE.[4] Lobenzarit has been shown to influence T cell function. In preclinical models, Lobenzarit promoted the proliferation and differentiation of T cells, with a particular impact on helper T cells.[4] Furthermore, in vitro studies have shown that Lobenzarit can suppress the production of Interleukin-2 (IL-2) by activated CD4+ T cells.[2] The dysregulation of T cell signaling pathways, including the PI3K-Akt-mTORC1 and calcineurin-NFAT pathways, is a key feature of SLE T cells.[4][5] By modulating T cell activity and cytokine production, Lobenzarit may help to restore immune tolerance and dampen the autoimmune response in SLE.

Quantitative Data from Clinical Studies in Rheumatoid Arthritis

While clinical data for Lobenzarit in SLE is not yet available, a multicenter, double-blind, placebo-controlled study in patients with rheumatoid arthritis provides valuable insights into its clinical efficacy and safety profile.[6]

| Parameter | Lobenzarit (n=115) | Placebo (n=115) | p-value |

| Number of Swollen Joints (Change from Baseline) | |||

| Week 12 | Statistically significant improvement | No significant change | <0.05 |

| Week 16 | Statistically significant improvement | No significant change | <0.05 |

| Lansbury Index (Change from Baseline) | |||

| Week 12 | Statistically significant improvement | No significant change | <0.05 |

| Week 16 | Statistically significant improvement | No significant change | <0.05 |

| Overall Clinical Effectiveness | 63% | 43% | <0.05 |

| Incidence of Side Effects | 38% | 22% | N/A |

| Most Frequent Side Effect | Gastrointestinal upset | Gastrointestinal upset | N/A |

| Table 1: Summary of Efficacy and Safety Data from a Phase III Clinical Trial of Lobenzarit in Rheumatoid Arthritis. Data extracted from Shiokawa et al., 1984.[6] |

Proposed Signaling Pathway of Lobenzarit in SLE Lymphocytes

Based on its known effects on T and B cells and the aberrant signaling pathways in SLE, a proposed mechanism of action for Lobenzarit is illustrated below. This pathway highlights the potential for Lobenzarit to interfere with key signaling nodes that drive the autoimmune response in SLE.

Proposed signaling pathway of Lobenzarit in SLE lymphocytes.

Proposed Experimental Protocol for Preclinical Evaluation in an SLE Mouse Model

To rigorously evaluate the therapeutic potential of Lobenzarit in SLE, a well-defined preclinical study is essential. The pristane-induced lupus (PIL) mouse model is a robust and widely used model that recapitulates many features of human SLE.

Experimental Workflow

Proposed experimental workflow for preclinical evaluation of Lobenzarit.

Detailed Methodology

5.2.1. Animal Model:

-

Female BALB/c mice, 8 weeks of age.

-

Induction of lupus-like disease via a single intraperitoneal injection of 0.5 mL pristane.

5.2.2. Treatment Groups (n=10 per group):

-

Group 1: Vehicle control (e.g., saline) via oral gavage daily.

-

Group 2: Lobenzarit (10 mg/kg/day) via oral gavage.

-

Group 3: Lobenzarit (30 mg/kg/day) via oral gavage.

-

Group 4: Lobenzarit (100 mg/kg/day) via oral gavage.

-

Group 5: Positive control (e.g., cyclophosphamide) administered as per established protocols.

5.2.3. Monitoring and Endpoints:

-

Proteinuria: Assessed weekly using metabolic cages and quantified by a standard protein assay.

-

Serum Analysis (at endpoint):

-

Anti-dsDNA antibody levels measured by ELISA.

-

Levels of key cytokines (e.g., IL-6, IL-10, IL-17, IFN-γ, TNF-α) measured using a multiplex bead array assay.

-

-

Spleen Analysis (at endpoint):

-

Spleens weighed and processed for single-cell suspension.

-

Flow cytometric analysis of T cell subsets (CD4+, CD8+, regulatory T cells) and B cell subsets (naïve, memory, plasma cells).

-

Histopathological examination of spleen sections.

-

-

Kidney Analysis (at endpoint):

-

Histopathological assessment of glomerulonephritis using Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining.

-

Immunofluorescence staining for IgG and C3 complement deposition in the glomeruli.

-

5.2.4. Statistical Analysis:

-

Data will be analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare treatment groups with the vehicle control. A p-value of <0.05 will be considered statistically significant.

Conclusion and Future Directions

Lobenzarit, with its demonstrated immunomodulatory effects on T and B lymphocytes, holds significant promise as a therapeutic agent for Systemic Lupus Erythematosus. While direct clinical evidence in SLE is currently lacking, the data from rheumatoid arthritis studies, combined with a strong mechanistic rationale, provides a solid foundation for further investigation. The proposed preclinical studies using the pristane-induced lupus model will be crucial in validating the efficacy of Lobenzarit and elucidating its precise mechanism of action in the context of SLE. Successful outcomes from such studies could pave the way for clinical trials in SLE patients, potentially offering a new, targeted therapeutic option for this challenging autoimmune disease. Further research should also focus on identifying biomarkers that could predict patient response to Lobenzarit therapy, enabling a more personalized medicine approach to the management of SLE.

References

- 1. T-cell activation, alterations in systemic lupus erythematosus: A narrative review | Revista Colombiana de Reumatología (English Edition) [elsevier.es]

- 2. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | B cell activation via immunometabolism in systemic lupus erythematosus [frontiersin.org]

- 4. Aberrant T Cell Signaling and Subsets in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - T cell signaling abnormalities contribute to aberrant immune cell function and autoimmunity [jci.org]

- 6. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lobenzarit disodium (CCA), an immunomodulatory agent, has demonstrated potential in preclinical models of autoimmune-related diabetes. This document provides a technical overview of the existing research, focusing on its effects in a streptozocin-induced diabetes model. While comprehensive data remains limited, initial findings suggest that this compound can mitigate the autoimmune processes that lead to the destruction of pancreatic beta cells. This whitepaper summarizes the available quantitative data, outlines probable experimental methodologies, and visualizes the proposed mechanisms and workflows to support further investigation into this compound as a potential therapeutic for autoimmune diabetes.

In Vivo Efficacy in a Streptozotocin-Induced Diabetes Model

A key preclinical study investigated the effects of this compound in a model of type 1 diabetes induced by multiple low doses of streptozotocin (STZ) in CD-1 mice. This model is characterized by insulitis, an inflammatory infiltrate in the pancreatic islets, which is predominantly composed of T-lymphocytes and B-lymphocytes, leading to the destruction of insulin-producing beta cells and subsequent hyperglycemia.[1]

In this study, administration of this compound at doses of 2 or 10 mg/kg of body weight significantly inhibited the progression of diabetes.[1] The treatment was associated with a suppression of both the severity and the incidence of insulitis, and importantly, the insulin content of the pancreas was preserved in the treated animals.[1]

Quantitative Data Summary

The available quantitative data from preclinical studies on this compound are summarized below. It is important to note that specific quantitative data from the streptozotocin-induced diabetes study, such as blood glucose levels, insulitis scores, and pancreatic insulin content, are not detailed in the publicly available abstract. The data on endothelial cells is derived from research in the context of rheumatoid arthritis but may have relevance to the inflammatory processes in autoimmune diabetes.

| Parameter | Model/System | Treatment/Concentration | Observed Effect | Reference |

| Progression of Diabetes | Streptozotocin-induced diabetes in CD-1 mice | 2 or 10 mg/kg body weight | Significant inhibition | [1] |

| Incidence of Insulitis | Streptozotocin-induced diabetes in CD-1 mice | 2 or 10 mg/kg body weight | Suppressed | [1] |

| Severity of Insulitis | Streptozotocin-induced diabetes in CD-1 mice | 2 or 10 mg/kg body weight | Suppressed | [1] |

| Pancreatic Insulin Content | Streptozotocin-induced diabetes in CD-1 mice | 2 or 10 mg/kg body weight | Preserved | [1] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/ml | Significant inhibition of ³H-thymidine incorporation | [2] |

| T-cell Adhesion to Endothelial Cells | HUVECs and T-lymphocytes | 10 µg/ml | Significant inhibition | [2] |

| HLA-DR Antigen Expression on Endothelial Cells | IFN-γ stimulated HUVECs | Not specified | Suppressed | [2] |

Proposed Mechanism of Action

The precise molecular mechanisms of this compound in the context of autoimmune diabetes have not been fully elucidated. However, research in other autoimmune conditions suggests several immunomodulatory effects that are likely to contribute to its therapeutic potential.

This compound is thought to enhance the ratio of T suppressor to T helper lymphocytes, which would favor a more tolerogenic immune environment.[3] It has also been shown to inhibit the constitutive nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) metabolic pathways.[3] The reduction of NO, a pro-inflammatory mediator implicated in beta-cell damage, could be a key protective mechanism. Furthermore, this compound has been reported to suppress the function of activated B cells, which are involved in the pathogenesis of autoimmune diabetes through antibody production and antigen presentation.[4]

Signaling Pathway Visualization

The following diagram illustrates the proposed general immunomodulatory mechanism of this compound.

Experimental Protocols

While the specific, detailed protocols from the key preclinical study on this compound in autoimmune diabetes are not publicly available, the following sections describe standard and probable methodologies for the key experiments.

Streptozotocin-Induced Diabetes Model in CD-1 Mice

This model is designed to mimic the autoimmune destruction of pancreatic beta cells seen in type 1 diabetes.

-

Animals: Male CD-1 mice are typically used.

-

Induction of Diabetes: Mice receive multiple low doses of streptozotocin (e.g., 30 mg/kg body weight) administered intraperitoneally for several consecutive days.

-

Monitoring: Blood glucose levels are monitored regularly from a tail vein blood sample using a glucometer. Diabetes is typically defined as a blood glucose level exceeding a certain threshold (e.g., >250 mg/dL).

-

Treatment: this compound (2 or 10 mg/kg body weight) or a vehicle control is administered, likely via oral gavage or intraperitoneal injection, starting before or shortly after the first STZ injection and continuing for the duration of the study.

-

Endpoint Analysis: At the end of the study, pancreata are harvested for histological analysis and insulin content measurement.

Histological Assessment of Insulitis

This procedure is used to quantify the extent of immune cell infiltration into the pancreatic islets.

-

Tissue Preparation: The harvested pancreas is fixed in a solution like 10% buffered formalin, embedded in paraffin, and sectioned.

-

Staining: Pancreatic sections are stained with hematoxylin and eosin (H&E) to visualize the cellular morphology. Immunohistochemical staining for specific immune cell markers (e.g., CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells) can also be performed.

-

Scoring of Insulitis: A semi-quantitative scoring system is used to grade the severity of insulitis in a blinded manner. A common scoring system is as follows:

-

Score 0: No infiltration.

-

Score 1: Peri-insulitis (immune cells surrounding the islet).

-

Score 2: Infiltrative insulitis with <50% of the islet area infiltrated.

-

Score 3: Infiltrative insulitis with >50% of the islet area infiltrated.

-

Measurement of Pancreatic Insulin Content

This assay quantifies the amount of insulin remaining in the pancreas.

-

Extraction: The pancreas is homogenized in an acid-ethanol solution to extract the insulin.

-

Quantification: The insulin concentration in the extract is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

Normalization: The total insulin content is typically normalized to the total protein content or the wet weight of the pancreas.

Experimental Workflow Visualization

The following diagram outlines the probable experimental workflow for the preclinical evaluation of this compound in the streptozotocin-induced diabetes model.

Conclusion and Future Directions

The existing preclinical evidence, although limited, suggests that this compound warrants further investigation as a potential therapeutic agent for autoimmune-related diabetes. Its ability to inhibit insulitis and preserve pancreatic insulin content in a chemically-induced model of the disease is promising.

To build upon these findings, future research should focus on:

-

Elucidating the specific molecular targets of this compound within the key immune cell subsets involved in autoimmune diabetes.

-

Conducting studies in spontaneous models of autoimmune diabetes, such as the Non-Obese Diabetic (NOD) mouse, to confirm its efficacy in a more translationally relevant setting.

-

Performing detailed dose-response studies to identify the optimal therapeutic window.

-

Investigating the effects of this compound on a broader range of inflammatory mediators , including a comprehensive panel of pro- and anti-inflammatory cytokines.

A more in-depth understanding of the preclinical pharmacology of this compound will be crucial in determining its potential for clinical development in the treatment of autoimmune diabetes.

References

- 1. Inhibition of streptozocin-induced insulitis and diabetes with lobenzarit in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of CCA (this compound) on the suppressor T cell function and the production of autoantibodies in New Zealand black and New Zealand white F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Lobenzarit Disodium: A Potential Immunomodulatory Approach for Autoimmune Liver Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Autoimmune liver diseases, including autoimmune hepatitis (AIH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC), are chronic inflammatory conditions driven by a dysregulated immune response targeting hepatocytes and cholangiocytes. Current treatment paradigms, primarily centered on corticosteroids and other broad immunosuppressants, are often associated with significant side effects and incomplete responses, underscoring the urgent need for novel therapeutic strategies. Lobenzarit disodium (LBZ), also known as Disodium 4-chloro-2,2'-iminodibenzoate (CCA), is an immunomodulatory agent with a history of use in Japan for the treatment of rheumatoid arthritis.[1] Its unique mechanism of action, which involves the modulation of T-cell and B-cell function and antioxidant properties, presents a compelling, albeit currently theoretical, rationale for its investigation as a potential therapeutic for autoimmune liver diseases.[1]

This technical guide provides a comprehensive overview of the existing preclinical data on this compound, focusing on its mechanism of action and its demonstrated hepatoprotective effects in non-autoimmune models of liver injury. While no clinical or preclinical studies have directly evaluated Lobenzarit in the context of autoimmune liver disease, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore this potential application. We will delve into the known signaling pathways affected by Lobenzarit, present available quantitative data from relevant studies in a structured format, and provide detailed experimental protocols where information is available.

Introduction to this compound

This compound is an immunomodulator that has been utilized in Japan for the management of rheumatoid arthritis.[1] Unlike conventional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit does not inhibit prostaglandin and leukotriene biosynthesis, suggesting a distinct pharmacological profile.[1] Its therapeutic effects are primarily attributed to its immunopharmacological properties, which include the regulation of lymphocyte function and antioxidant activities.[1]

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism of action that involves the modulation of key immune cells and pathways.

Regulation of B-cell and T-cell Function

Studies have indicated that B-lymphocytes and T-lymphocytes are primary targets of Lobenzarit.[1] It has been shown to suppress the function of activated B-cells and the production of autoantibodies, such as anti-DNA antibodies.[1] In vitro studies have demonstrated that Lobenzarit suppresses the production of IgM and IgM rheumatoid factor from human B-cells at therapeutic concentrations (25-50 µg/ml).[1] This suppression is achieved by inhibiting the maturation of activated B-cells and inducing a block at the G1-S interphase of the cell cycle.[1] Furthermore, Lobenzarit has been found to enhance the ratio of T-suppressor to T-helper lymphocytes.[2]

Inhibition of Pro-inflammatory Cytokines

Lobenzarit has been reported to inhibit the activity of pro-inflammatory cytokines. Notably, it has an inhibitory effect on Interleukin-1 (IL-1), a key mediator of inflammation in various autoimmune conditions.

Antioxidant Properties

Lobenzarit acts as a scavenger of oxygen-free radicals, including hydroxyl radicals, superoxide, and peroxyl radicals.[1] This antioxidant activity may contribute to its therapeutic profile by mitigating oxidative stress, a known component of inflammatory processes in the liver.

Inhibition of the NO-cGMP Pathway

Preclinical studies have shown that this compound can inhibit the constitutive nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) metabolic pathway.[2] At a concentration of 1 mM, it almost completely inhibits the production of cGMP.[2] This interference with constitutive NO generation provides another potential mechanism for its immunomodulatory effects.[2]

Preclinical Data in Liver Injury Models

While direct evidence in autoimmune liver disease models is lacking, studies on drug-induced liver injury have demonstrated the hepatoprotective effects of this compound.

Acetaminophen-Induced Hepatotoxicity

In a mouse model of acute hepatotoxicity induced by a high dose of acetaminophen (600 mg/kg), intraperitoneal administration of Lobenzarit at doses of 25, 50, and 100 mg/kg resulted in a significant, dose-dependent decrease in serum alanine aminotransferase (ALT) activity.[3] Furthermore, Lobenzarit treatment increased the concentration of reduced glutathione in the liver, which is typically depleted by acetaminophen toxicity.[3] Electron microscopy confirmed a reduction in liver damage in the Lobenzarit-treated mice.[3]

| Parameter | Acetaminophen Alone | Acetaminophen + Lobenzarit (25 mg/kg) | Acetaminophen + Lobenzarit (50 mg/kg) | Acetaminophen + Lobenzarit (100 mg/kg) |

| Serum ALT Activity | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Liver Glutathione | Depleted | Increased | Increased | Increased |

| Table 1: Summary of Lobenzarit Effects in Acetaminophen-Induced Liver Injury in Mice.[3] |

Allyl Alcohol-Induced Hepatotoxicity

In a study investigating the effects of Lobenzarit on allyl alcohol-induced liver toxicity in mice, intraperitoneal doses of 25, 50, and 100 mg/kg significantly decreased serum ALT activity and the concentration of malondialdehyde (MDA) in liver homogenates.[4] In isolated rat hepatocytes, Lobenzarit at concentrations of 0.2 and 0.3 mM reduced the release of lactate dehydrogenase (LDH) and MDA levels induced by allyl alcohol.[4]

| Parameter | Allyl Alcohol Alone | Allyl Alcohol + Lobenzarit (25 mg/kg) | Allyl Alcohol + Lobenzarit (50 mg/kg) | Allyl Alcohol + Lobenzarit (100 mg/kg) |

| Serum ALT Activity | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Liver MDA | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Table 2: Summary of Lobenzarit Effects in Allyl Alcohol-Induced Liver Injury in Mice.[4] |

| Parameter | Allyl Alcohol Alone | Allyl Alcohol + Lobenzarit (0.2 mM) | Allyl Alcohol + Lobenzarit (0.3 mM) |

| LDH Release | Increased | Reduced | Reduced |

| MDA Levels | Increased | Reduced | Reduced |

| Table 3: Summary of Lobenzarit Effects in Allyl Alcohol-Treated Rat Hepatocytes.[4] |

Experimental Protocols

Acetaminophen-Induced Liver Damage in Mice

-

Animal Model: Male mice.

-

Induction of Hepatotoxicity: A single oral dose of acetaminophen (600 mg/kg).

-

Treatment: this compound administered intraperitoneally (i.p.) at doses of 25, 50, and 100 mg/kg. The timing of administration was varied: 30 minutes before, or 2 and 4 hours after acetaminophen administration.

-

Outcome Measures: Serum alanine aminotransferase (ALT) activity, concentration of reduced glutathione in the liver, and assessment of liver damage by electron microscopy.[3]

Allyl Alcohol-Induced Hepatotoxicity in Mice and Rats

-

In Vivo Model (Mice):

-

Induction of Hepatotoxicity: A single dose of allyl alcohol (64 mg/kg).

-

Treatment: this compound administered i.p. at doses of 25, 50, and 100 mg/kg, 30 minutes before allyl alcohol.

-

Outcome Measures: Serum ALT activity and malondialdehyde (MDA) concentration in liver homogenates.[4]

-

-

In Vitro Model (Rat Hepatocytes):

-

Cell Culture: Isolated rat hepatocytes.

-

Induction of Toxicity: Allyl alcohol at a concentration of 0.4 mM.

-

Treatment: this compound at concentrations of 0.2 and 0.3 mM.

-

Outcome Measures: Release of lactate dehydrogenase (LDH) and levels of MDA.[4]

-

Signaling Pathways and Visualizations

The immunomodulatory effects of this compound are mediated through its influence on lymphocyte signaling pathways.

Caption: Lobenzarit's effect on B-cell maturation.

Caption: Lobenzarit's inhibition of the NO-cGMP pathway.

Potential for Autoimmune Liver Disease: A Forward Look

The core pathology of autoimmune liver diseases involves an aberrant immune response leading to chronic liver inflammation and damage. The known immunomodulatory properties of this compound, particularly its ability to suppress activated B-cells and modulate T-cell function, align well with the therapeutic goals in these conditions.

-

Autoimmune Hepatitis (AIH): AIH is characterized by the presence of autoantibodies and a T-cell mediated attack on hepatocytes. Lobenzarit's demonstrated ability to inhibit autoantibody production in other contexts and to regulate T-cell populations suggests a potential to dampen the autoimmune assault in AIH.

-

Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC): While the immunopathology of PBC and PSC is complex and involves both innate and adaptive immunity, the inflammatory component is a key driver of disease progression. The anti-inflammatory and antioxidant properties of Lobenzarit could potentially mitigate the bile duct damage characteristic of these diseases.

It is crucial to emphasize that the application of this compound to autoimmune liver disease is, at present, speculative and not supported by direct clinical or preclinical evidence. However, the data presented in this guide provides a strong rationale for initiating preclinical studies to investigate its efficacy and safety in established animal models of autoimmune hepatitis, primary biliary cholangitis, and primary sclerosing cholangitis.

Conclusion and Future Directions

This compound is an immunomodulatory agent with a well-defined mechanism of action on B- and T-lymphocytes and demonstrated hepatoprotective effects in models of drug-induced liver injury. While its potential in autoimmune liver disease remains unexplored, its pharmacological profile warrants further investigation. Future research should focus on:

-

Evaluating the efficacy of Lobenzarit in established animal models of autoimmune liver disease.

-

Investigating the impact of Lobenzarit on key biomarkers of autoimmune liver disease, such as serum aminotransferases, alkaline phosphatase, and immunoglobulin G levels.

-

Conducting detailed histological analysis of liver tissue from Lobenzarit-treated animal models to assess changes in inflammation and fibrosis.

-

Elucidating the precise molecular targets of Lobenzarit within the context of hepatic immune responses.

The exploration of this compound for autoimmune liver diseases could open a new therapeutic avenue for these challenging conditions, potentially offering a novel, targeted approach to immunomodulation in the liver.

References

- 1. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective effects of this compound on acetaminophen-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of lobenzarit against allyl alcohol-induced hepatotoxicity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Lobenzarit Disodium's Impact on the NO-cGMP Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobenzarit disodium (CCA), an immunomodulatory agent, has been shown to exert its effects through various mechanisms, one of which involves the intricate nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of how this compound interferes with this critical cellular communication cascade. Drawing from available scientific literature, this document details the inhibitory effects of this compound on both nitric oxide (NO) production and the subsequent synthesis of cyclic guanosine monophosphate (cGMP). Included are summaries of quantitative data, detailed experimental protocols for assessing these effects, and visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction to the NO-cGMP Pathway

The nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway is a crucial signaling system in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The pathway is initiated by the synthesis of nitric oxide (NO), a gaseous signaling molecule, from the amino acid L-arginine. This reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). The constitutive isoforms, eNOS and nNOS, are typically responsible for basal levels of NO production, while iNOS is expressed in response to inflammatory stimuli and produces larger, more sustained amounts of NO.

Once produced, NO diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding event activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs), which ultimately mediate the physiological response.

This compound's Point of Intervention

Scientific evidence indicates that this compound (CCA) disrupts the NO-cGMP pathway primarily by inhibiting the constitutive generation of nitric oxide.[1] This upstream interference consequently leads to a significant reduction in the production of cGMP.[1] The primary mechanism of action appears to be the impairment of constitutive nitric oxide synthase activity, thereby limiting the availability of NO to activate soluble guanylate cyclase.

Quantitative Effects of this compound on the NO-cGMP Pathway

The inhibitory effect of this compound on the NO-cGMP pathway has been quantified in scientific studies. The available data is summarized in the tables below.

Table 1: Effect of this compound on cGMP Production

| This compound (CCA) Concentration | Cell/Tissue Type | Inhibition of cGMP Production | Reference |

| 1 mM | Not specified in abstract | Almost complete inhibition | [1] |

Table 2: Effect of this compound on Nitric Oxide Generation

| This compound (CCA) Concentration | Cell/Tissue Type | Effect on NO Generation | Reference |

| Not specified | Not specified in abstract | Interference with constitutive NO generation | [1] |

Note: The available literature primarily provides data at a single concentration for cGMP inhibition and a qualitative description for NO generation. Further dose-response studies would be beneficial for a more comprehensive understanding.

Experimental Protocols